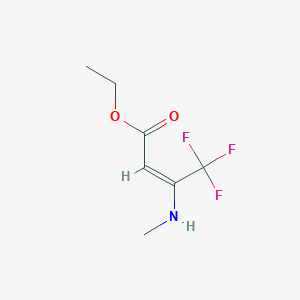

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

Description

Properties

IUPAC Name |

ethyl (Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-3-13-6(12)4-5(11-2)7(8,9)10/h4,11H,3H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCZMOSQVJGZCK-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(F)(F)F)\NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401208356 | |

| Record name | Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507448-65-9, 121303-76-2 | |

| Record name | Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507448-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4,4,4-trifluoro-3-(methylamino)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Condensation

Base catalysts such as sodium methoxide or potassium carbonate are frequently employed to deprotonate methylamine, enhancing its nucleophilicity. In a representative procedure, ethyl trifluoroacetoacetate (10 mmol) is dissolved in anhydrous ethanol, followed by the addition of methylamine (12 mmol) and sodium methoxide (10 mmol). The mixture is refluxed for 12–24 hours, yielding the product after aqueous workup and purification via recrystallization.

Table 1: Base-Catalyzed Condensation Conditions and Yields

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sodium methoxide | Ethanol | 80 | 24 | 78–85 |

| Potassium carbonate | Water | 25 | 0.25* | 52 |

| Triethylamine | Acetonitrile | 70 | 3 | 90.8 |

*Reaction conducted under microwave irradiation.

The use of microwave irradiation reduces reaction time significantly, as seen in the 52% yield achieved in just 15 minutes with potassium carbonate in water. However, prolonged heating in ethanol with sodium methoxide maximizes yield (85%) at the expense of time.

Acid-Catalyzed and Solvent-Free Approaches

Acid-Mediated Dehydration

Protonation of the carbonyl oxygen by acids like HCl or polyphosphoric acid (PPA) facilitates nucleophilic attack by methylamine. For instance, a mixture of ethyl trifluoroacetoacetate and methylamine in methanol with concentrated HCl (6 mL) refluxed for 1.5 hours yields the enamine after filtration and washing. Acidic conditions accelerate dehydration but risk side reactions such as cyclization or polymerization.

Table 2: Acid-Catalyzed Reaction Parameters

| Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl (conc.) | Methanol | 65 | 1.5 | 79 |

| Polyphosphoric acid | Solvent-free | 120 | 12 | 68 |

The solvent-free method using PPA at 120°C for 12 hours achieves moderate yields (68%) but requires stringent temperature control to avoid degradation.

Catalytic and Green Chemistry Innovations

Solvent Effects and Sustainability

Water and ethanol emerge as preferred solvents due to their environmental and safety profiles. Aqueous-phase reactions under microwave irradiation (52% yield in 15 minutes) demonstrate the viability of green chemistry principles.

Mechanistic Insights and Side Reactions

The condensation mechanism proceeds through three stages:

-

Nucleophilic attack : Methylamine attacks the carbonyl carbon of ethyl trifluoroacetoacetate, forming a tetrahedral intermediate.

-

Proton transfer : The intermediate undergoes proton exchange, stabilizing the imine structure.

-

Dehydration : Elimination of water generates the conjugated enamine system.

Side reactions include:

-

Cyclization : Prolonged heating or excess base promotes intramolecular cyclization, yielding pyrimidine or pyrazole derivatives (e.g., 2-methyl-6-trifluoromethylpyrimidin-4-ol).

-

Ester hydrolysis : Aqueous conditions at high temperatures may hydrolyze the ethyl ester to the corresponding carboxylic acid.

Table 3: Optimization Summary

| Method | Advantages | Limitations |

|---|---|---|

| Base-catalyzed | High yields (85%), scalability | Long reaction times (24 h) |

| Acid-catalyzed | Rapid dehydration (1.5 h) | Risk of side reactions |

| Microwave-assisted | Energy-efficient (15 min) | Moderate yields (52%) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate serves as an important intermediate in the synthesis of various bioactive compounds. Its structural properties allow for the introduction of trifluoromethyl groups in medicinal chemistry, which can enhance the biological activity of pharmaceutical agents. The presence of these groups often leads to improved potency and selectivity against biological targets due to altered pharmacokinetics and pharmacodynamics.

1.2. Antiviral and Anticancer Agents

Research indicates that derivatives of this compound may have applications in developing antiviral and anticancer drugs. The trifluoromethyl group is known to influence the interaction of compounds with biological membranes and proteins, potentially leading to new therapeutic agents with enhanced efficacy against diseases such as cancer and viral infections .

Chemical Synthesis

2.1. Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods typically involve the reaction of starting materials containing amino and fluorinated groups under controlled conditions to yield the desired product efficiently .

2.2. Comparison with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique attributes:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-methylamino-4,4,4-trifluorocrotonate | Contains a methylamino group and trifluoromethyl | Different position of amino group |

| Ethyl (Z)-3-amino-4-fluorobutenoate | Fluorinated butenoate without trifluoromethyl | Lacks trifluoromethyl group |

| Ethyl (E)-3-aminoacrylate | Aminoacrylate structure without fluorination | No halogen substituents |

| Ethyl 3-amino-4-methoxycrotonate | Contains methoxy instead of trifluoromethyl | Different functional groups affecting reactivity |

The trifluoromethyl group significantly enhances the compound's lipophilicity and potential biological activity .

Research Insights

3.1. Mechanistic Studies

Ongoing research focuses on elucidating the mechanisms by which this compound interacts with biological systems. Studies suggest that its unique electronic properties due to the trifluoromethyl group may alter its reactivity profiles in enzymatic reactions or molecular binding processes .

3.2. Case Studies

Recent studies have highlighted the compound's role in synthesizing novel pyrazole derivatives through cycloaddition reactions involving arylhydrazines . These derivatives exhibit promising biological activities, showcasing the compound's versatility in drug development.

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | 121303-76-2 | C₇H₁₀F₃NO₂ | 197.155 | Trifluoro, methylamino | 221.1 | 1.186 |

| Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutyrate | 344-00-3 | C₇H₉F₃O₃ | 198.14 | Trifluoro, methyl, oxo | N/A | N/A |

| Ethyl 3-amino-4,4,4-trifluoro-2-butenoate | 372-29-2 | C₆H₈F₃NO₂ | 183.13 | Trifluoro, amino (unsubstituted) | N/A | N/A |

| Methyl 3-(bromomethyl)-4,4,4-trifluorobut-2-enoate | 82648-69-9 | C₆H₆BrF₃O₂ | 247.01 | Trifluoro, bromomethyl | N/A | N/A |

| Ethyl 2-bromo-3-methyl-4,4,4-trifluorobutyrate | 2024-54-6 | C₇H₁₀BrF₃O₂ | 263.05 | Trifluoro, bromo, methyl | N/A | N/A |

| Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate | 17327-34-3 | C₇H₈F₆O₂ | 238.13 | Trifluoro, trifluoromethyl | N/A | N/A |

Key Observations :

- Trifluoro Group : Present in all compounds, contributing to electron-withdrawing effects and stabilizing the α,β-unsaturated system.

- Substituent Diversity: The target compound’s methylamino group distinguishes it from analogs with oxo (), bromo (), or trifluoromethyl () groups.

- Molecular Weight : Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate has the highest molecular weight (238.13 g/mol) due to additional fluorine atoms .

Reactivity and Functional Differences

A. Electrophilicity and Nucleophilic Addition

- The target compound’s methylamino group enhances nucleophilicity at the β-carbon compared to oxo-containing analogs (e.g., Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutyrate), which are more electrophilic due to the ketone group .

- Brominated derivatives (e.g., Methyl 3-(bromomethyl)-4,4,4-trifluorobut-2-enoate) exhibit reactivity in substitution reactions (e.g., SN2), whereas the methylamino group may participate in condensation or Schiff base formation .

B. Hydrogen Bonding and Solubility

- The secondary amine in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to non-amino analogs like Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate .

- Ethyl 3-amino-4,4,4-trifluoro-2-butenoate (unsubstituted amino group) may exhibit higher basicity but lower steric hindrance than the methylamino derivative .

C. Thermal Stability

- The trifluoromethyl group in Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate enhances thermal stability compared to the target compound, as fluorine’s high electronegativity strengthens C-F bonds .

Biological Activity

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a fluorinated compound that has garnered attention for its potential biological activity. Characterized by its trifluoromethyl and methylamino groups, this compound exhibits unique chemical properties that may influence its interactions with biological systems. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and biological interactions. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group is known to enhance binding affinity to certain receptors and enzymes due to its electron-withdrawing nature. This can lead to modulation of biochemical pathways involved in various physiological processes.

Interaction with Biomolecules

- Enzyme Inhibition : Studies have indicated that compounds with trifluoromethyl groups can inhibit enzymes by altering their active sites. For instance, the inclusion of a trifluoromethyl group in similar compounds has been shown to increase potency against specific targets like serotonin transporters .

- Receptor Modulation : The compound may also act as a modulator for neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognition.

In Vitro Studies

Research has focused on the compound's cytotoxicity and potential therapeutic applications. In vitro studies demonstrate that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15 | |

| HeLa (Cervical) | 20 | |

| A549 (Lung) | 25 |

These results suggest that the compound may possess selective cytotoxic properties that warrant further investigation.

Case Studies

A notable case study explored the compound's potential as an anti-cancer agent. In this study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential therapeutic efficacy.

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial for any therapeutic candidate. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses but requires further investigation into long-term effects and potential side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.